

Albuvirtide: A Technical Overview of a Long-Acting HIV Fusion Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albuvirtide is a first-in-class long-acting injectable HIV-1 fusion inhibitor developed by Frontier Biotechnologies. Approved in China, it represents a significant advancement in the management of treatment-experienced HIV-1 patients. Its unique mechanism of action, targeting the gp41 protein of the viral envelope, and its extended plasma half-life, achieved through conjugation with human serum albumin, address key challenges in antiretroviral therapy, including treatment adherence and drug resistance. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of Albuvirtide.

Discovery and Development

Albuvirtide is a synthetic peptide derived from the C-terminal heptad repeat (CHR) sequence of the HIV-1 gp41 transmembrane protein.[1] It is chemically modified with a 3-maleimimidopropionic acid (MPA) group, which allows for irreversible conjugation to serum albumin in vivo.[1] This innovative drug delivery strategy significantly extends the plasma half-life of the peptide, allowing for once-weekly intravenous administration.[1][2] The development of Albuvirtide was driven by the need for novel antiretroviral agents with a high genetic barrier to resistance and a more convenient dosing schedule compared to the first-generation fusion inhibitor, enfuvirtide.[3]



The preclinical development of **Albuvirtide** involved in vitro and in vivo studies that demonstrated its potent and broad-spectrum anti-HIV activity against various viral isolates, including those resistant to other classes of antiretroviral drugs.[2][4] These promising preclinical results led to its advancement into clinical trials.

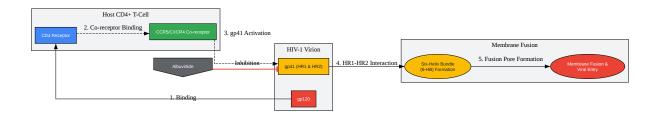
Mechanism of Action

Albuvirtide is a viral fusion inhibitor that targets the HIV-1 envelope glycoprotein 41 (gp41), a critical component of the viral entry machinery.[5][6] The process of HIV-1 entry into a host CD4+ T cell is a multi-step process:

- Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host cell.
- Co-receptor Binding: This initial binding triggers conformational changes in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.
- gp41 Activation: Co-receptor binding exposes the gp41 protein, which undergoes a series of conformational changes. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41 interact to form a six-helix bundle (6-HB).[1]
- Membrane Fusion: The formation of the 6-HB brings the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral capsid into the host cell cytoplasm.[5]

Albuvirtide mimics the HR2 domain of gp41 and competitively binds to the HR1 domain.[7] This action prevents the formation of the 6-HB, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[1]





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Figure 1. Mechanism of action of **Albuvirtide** in inhibiting HIV-1 entry.

Quantitative Data In Vitro Antiviral Activity

Albuvirtide has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes and recombinant strains.



HIV-1 Subtype/Strain	IC50 (nM)
Subtype A	0.5 - 4.8[8]
Subtype B	0.5 - 4.8[8]
Subtype C	0.5 - 4.8[8]
Subtype G	0.5 - 4.8[8]
EA Recombinants	0.5 - 4.8[8]
CRF07-BC (China)	5.2[9]
CRF01-AE (China)	6.9[9]
B' (China)	9.5[9]
T20-Resistant Strains	Sensitive[9]

Table 1: In Vitro Antiviral Activity of Albuvirtide

Pharmacokinetic Properties

The conjugation of **Albuvirtide** to serum albumin results in a significantly prolonged pharmacokinetic profile.

Parameter	Single Dose (320 mg)	Multiple Doses (320 mg, once weekly)
Cmax	61.9 ± 5.6 mg/L[9]	57.0 ± 7.9 mg/L[9]
AUC0-∞	3012.6 ± 373.0 mg•h/L[9]	4946.3 ± 407.1 mg•h/L[9]
Ctrough	Not Applicable	6.9 mg/L[9]
Half-life (T½)	10 - 13 days[8]	10 - 13 days[8]

Table 2: Pharmacokinetic Parameters of Albuvirtide

Clinical Efficacy (TALENT Study - 48 Weeks)



The Phase 3 TALENT study evaluated the efficacy and safety of **Albuvirtide** in treatment-experienced HIV-1 patients.[2][6]

Endpoint	Albuvirtide + LPV/r	2 NRTIs + LPV/r
Virological Suppression (HIV-1 RNA <50 copies/mL)	80.4%[2]	66.0%[2]
Mean CD4+ Cell Count Increase from Baseline (cells/ μL)	Data not specified	Data not specified
Virological Failure (HIV-1 RNA ≥400 copies/mL)	6%[8]	8%[8]

Table 3: Key Efficacy Outcomes from the TALENT Study (48 Weeks)

Experimental Protocols In Vitro Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of **Albuvirtide** against various HIV-1 strains.

Methodology: A cell-based assay using human peripheral blood mononuclear cells (PBMCs) is a standard method.

- Cell Preparation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density
 gradient centrifugation. The cells are stimulated with phytohemagglutinin (PHA) and cultured
 in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin,
 and interleukin-2 (IL-2).
- Virus Stocks: Laboratory-adapted and clinical isolate strains of HIV-1 are propagated in PBMCs, and the virus titer (TCID50) is determined.
- Antiviral Assay:
 - Stimulated PBMCs are seeded in 96-well plates.

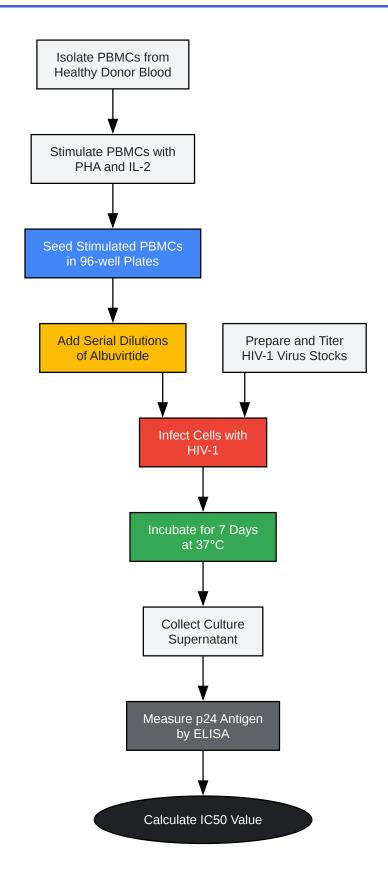






- o Serial dilutions of **Albuvirtide** are added to the wells.
- A standardized amount of HIV-1 is added to each well.
- The plates are incubated at 37°C in a 5% CO2 incubator for 7 days.
- Endpoint Measurement: Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The IC50 value is calculated as the concentration of **Albuvirtide** that inhibits p24 antigen production by 50% compared to the virus control wells without the drug.





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Figure 2. Workflow for in vitro antiviral activity assay.



Phase 3 TALENT Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of **Albuvirtide** combined with lopinavir/ritonavir (LPV/r) compared to a standard-of-care regimen in treatment-experienced HIV-1-infected adults.[10]

Study Design: A 48-week, multicenter, open-label, randomized, controlled, non-inferiority trial. [2][10]

Inclusion Criteria:

- Adults with HIV-1 infection.
- Documented virologic failure on first-line antiretroviral therapy (ART).
- Plasma HIV-1 RNA levels ≥ 1000 copies/mL at screening.[10]

Treatment Arms:

- Albuvirtide Group: Albuvirtide (320 mg intravenously once weekly after a loading dose) + LPV/r (400 mg/100 mg orally twice daily).[2]
- Control Group: Two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) + LPV/r (400 mg/100 mg orally twice daily).[2]

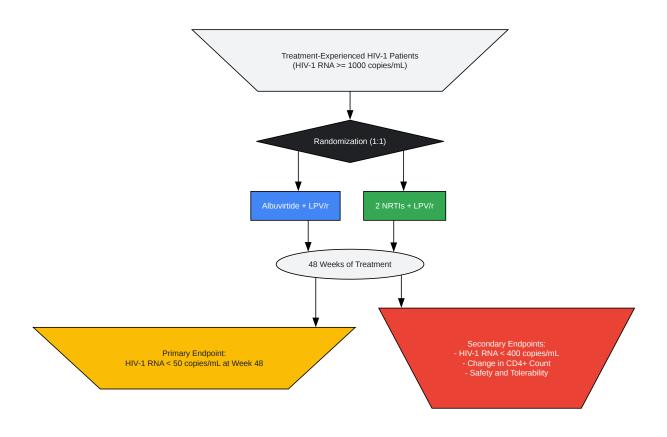
Primary Endpoint: The proportion of patients with plasma HIV-1 RNA levels below 50 copies/mL at 48 weeks.[11]

Secondary Endpoints:

- Proportion of patients with HIV-1 RNA <400 copies/mL at 48 weeks.
- Change from baseline in viral load and CD4+ cell count at 48 weeks.
- Safety and tolerability.

Statistical Analysis: The primary efficacy analysis was a non-inferiority comparison with a prespecified margin of 12%.[2]





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Figure 3. Logical flow of the TALENT Phase 3 clinical trial.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of **Albuvirtide** in HIV-1 infected patients.

Methodology: A population pharmacokinetic modeling approach is often employed for drugs with long half-lives.



- Sample Collection: Blood samples are collected at pre-defined time points after Albuvirtide administration.
- Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
- Bioanalytical Method: The concentration of Albuvirtide in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - Sample Preparation: Protein precipitation or solid-phase extraction is used to extract
 Albuvirtide from the plasma matrix.
 - Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column to separate Albuvirtide from other plasma components.
 - Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. **Albuvirtide** is ionized, and specific precursor-product ion transitions are monitored for quantification.
- Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using noncompartmental or compartmental pharmacokinetic models to calculate parameters such as Cmax, AUC, and half-life.

Drug Resistance

Albuvirtide has shown a high genetic barrier to resistance.[8] In the TALENT study, no resistance mutations in the gp41 gene were detected in patients who experienced virological failure in the **Albuvirtide** arm.[8] In vitro studies have shown that while resistance can be selected for, it often involves multiple mutations in gp41.[9] Importantly, **Albuvirtide** retains activity against HIV-1 strains with resistance mutations to the first-generation fusion inhibitor, enfuvirtide.[9]

Safety and Tolerability

Clinical trials have demonstrated that **Albuvirtide** is generally safe and well-tolerated.[2][8] The most common adverse events reported in the TALENT study were diarrhea, upper respiratory



tract infections, and increases in triglyceride levels.[2] Notably, there were no injection-site reactions reported, a common side effect of enfuvirtide.[2]

Conclusion

Albuvirtide is a novel and effective long-acting HIV-1 fusion inhibitor with a favorable safety profile. Its unique mechanism of action, potent antiviral activity against a broad range of HIV-1 strains, and convenient once-weekly dosing schedule make it a valuable addition to the antiretroviral armamentarium, particularly for treatment-experienced patients. The innovative approach of conjugating a peptide therapeutic to albumin to extend its half-life represents a significant advancement in drug delivery and development. Further research and clinical experience will continue to define the role of **Albuvirtide** in the long-term management of HIV-1 infection.

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